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Welcome to the technical support center for the absolute quantification of circulating miR-122.

This resource provides researchers, scientists, and drug development professionals with

comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed

experimental protocols to address common challenges in this critical area of biomarker

research. Circulating miR-122 is a promising biomarker for liver injury, and its accurate

quantification is paramount for clinical and research applications.[1]

Frequently Asked Questions (FAQs)
Q1: Why is absolute quantification of circulating miR-122 so challenging?

A1: The absolute quantification of circulating miR-122 is challenging due to several factors

inherent to circulating microRNAs (miRNAs). These include:

Low Concentration: miRNAs are present in very low concentrations in biofluids like plasma

and serum, often requiring highly sensitive detection methods and sometimes pre-

amplification.[2][3][4]

Pre-analytical Variability: A significant portion of laboratory errors, estimated to be around

60%, arise from pre-analytical factors.[5][6] These include sample type (plasma vs. serum),

collection tube additives, processing delays, storage conditions, and freeze-thaw cycles, all

of which can significantly alter miRNA levels.[5][6][7]
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Lack of Standardized Normalization: There is no universally accepted endogenous control

for normalizing circulating miRNA data.[8][9][10] Commonly used references like miR-16 are

affected by hemolysis, and small nuclear RNAs (e.g., U6) have shown instability in plasma.

[8][10][11]

Methodological Differences: Variations in RNA extraction kits, reverse transcription methods,

and quantification platforms (RT-qPCR vs. dPCR) introduce variability and can make it

difficult to compare results across different studies.[12][13][14]

Hemolysis: Contamination of the sample with red blood cell (RBC) contents during collection

or processing can dramatically increase the concentration of certain miRNAs, including miR-

451a and miR-16, confounding the results.[11][15]

Q2: Which is better for absolute quantification of miR-122: RT-qPCR or Droplet Digital PCR

(dPCR)?

A2: Both RT-qPCR and dPCR can be used for the absolute quantification of circulating

miRNAs, but they have distinct advantages and disadvantages.

RT-qPCR (Real-Time Quantitative PCR): This is the most common method. For absolute

quantification, it requires generating a standard curve from a dilution series of synthetic RNA

oligonucleotides of known concentration.[4][16] While reliable, its accuracy is highly

dependent on the quality of the standard curve and the amplification efficiency.[14]

Droplet Digital PCR (dPCR): This technology provides absolute quantification without the

need for a standard curve or a reference gene for normalization.[9][17] It partitions the

sample into thousands of droplets, allowing for direct counting of target molecules.[17]

Studies have shown dPCR to have superior precision and accuracy compared to RT-qPCR,

especially for low-abundance targets, and it is more resistant to PCR inhibitors.[17][18]

Comparison of RT-qPCR and dPCR for Absolute Quantification
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Feature RT-qPCR Droplet Digital PCR (dPCR)

Principle
Measures fluorescence
increase per cycle

Partitions sample for
endpoint PCR and counts
positive reactions

Absolute Quantification
Requires an external standard

curve

Does not require a standard

curve

Normalization
Often requires normalization

(endogenous or spike-in)

Bypasses the need for

normalization

Precision & Sensitivity
Good, but can be affected by

amplification efficiency

Higher precision and

sensitivity, especially for low-

copy targets[17]

Inhibitor Resistance Susceptible to PCR inhibitors More tolerant to inhibitors[18]

| Throughput & Cost | Generally higher throughput and lower initial cost | Can have lower

throughput and higher cost per sample[9] |

Q3: How do I choose a normalization strategy for miR-122 quantification?

A3: This is one of the most critical and debated issues. There are three main strategies:

Exogenous Spike-in Controls: A synthetic miRNA (e.g., from C. elegans, like cel-miR-39) of

known concentration is added to the sample before RNA extraction.[19][20][21] This control

accounts for variability in RNA extraction and reverse transcription efficiency.[19][22] It is the

recommended method for monitoring technical variability but should not be used for

normalizing biological differences in starting material.[22]

Endogenous Controls: Using a stably expressed internal miRNA as a reference. However,

finding a universally stable circulating miRNA is a major challenge.[8][23][24] MiR-16, once

popular, is now known to be heavily influenced by hemolysis.[11][25] The selection of a

stable endogenous control should be rigorously validated for the specific experimental

conditions.[23]

Global Mean Normalization: This method uses the average expression of all detected

miRNAs for normalization.[10][24] It is suitable for large-scale profiling studies (e.g.,
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microarrays or sequencing) but is not an option when analyzing only a few miRNAs like miR-

122.[10]

For absolute quantification of a single target like miR-122, relying on a standard curve (for RT-

qPCR) or the direct output (for dPCR) is the primary method. An exogenous spike-in should still

be used as a quality control for the extraction and RT steps.[4][22]

Troubleshooting Guide
Problem 1: High Cq values or no amplification for miR-122.
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Potential Cause Recommended Solution

Low RNA Input/Yield

The concentration of circulating miRNAs is

inherently low. Ensure you are starting with a

sufficient volume of high-quality plasma/serum

(e.g., 200 µL).[4][26] Consider using a carrier

RNA during extraction to improve yield, but be

sure to test for its potential impact on

background amplification.[27]

Poor RNA Quality

RNA may be degraded. Ensure samples are

processed promptly after collection and stored

properly at -80°C.[5] Avoid multiple freeze-thaw

cycles, as this can degrade RNA.[5][6]

Inefficient Reverse Transcription (RT)

The efficiency of the RT step is critical. Use

miRNA-specific stem-loop primers for reverse

transcription as they provide higher specificity

and efficiency than other methods.[13] Ensure

the RT enzyme is active and consider increasing

the amount if low expression is expected.[28]

PCR Inhibition

Circulating biofluids contain inhibitors (e.g.,

heparin, hemoglobin). Use an RNA extraction kit

designed to remove these inhibitors. If inhibition

is suspected, dilute the cDNA template.

Low miR-122 Expression

For samples with very low miR-122 levels, a

pre-amplification step following reverse

transcription may be necessary to bring the

target into the detectable range of qPCR.[3][4]

Problem 2: High variability between technical replicates.
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Potential Cause Recommended Solution

Pipetting Errors

Due to the small reaction volumes used in

qPCR, precise pipetting is crucial. Use

calibrated pipettes and low-retention tips.

Prepare a master mix for all reactions to

minimize pipetting variability.

Low Target Concentration

When the target concentration is very low

(leading to Cq > 35), stochastic variation

(random distribution of molecules) increases.

For these samples, dPCR may provide more

precise results.[17]

Inconsistent Sample Processing

Ensure all samples are processed identically

and in a timely manner after collection to

minimize pre-analytical variations.[7][26]

Problem 3: Amplification in No-Template Control (NTC).

Potential Cause Recommended Solution

Reagent Contamination

Contamination of water, master mix, or primers

with template or previously amplified product.

Use fresh, nuclease-free water and reagents.

Aliquot reagents to avoid contaminating stock

solutions. Physically separate pre-PCR and

post-PCR work areas.

Primer-Dimers

Non-specific amplification resulting from primers

annealing to each other. This is more common

with SYBR Green-based assays. Perform a melt

curve analysis to check for primer-dimers.[28]

[29] If present, optimize primer concentration or

redesign primers.

Problem 4: Suspected Hemolysis in Samples.
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Potential Cause Recommended Solution

Sample Collection/Handling

Improper phlebotomy technique, vigorous

mixing, or delayed processing can cause red

blood cell lysis.

Visual Inspection

Visually inspect the plasma/serum after

centrifugation. A pink or red hue indicates

hemolysis. However, low-level hemolysis may

not be visible.

Spectrophotometric Analysis

Measure the absorbance of free hemoglobin in

the plasma at 414 nm as a quantitative indicator

of hemolysis.[30]

Biochemical Marker miRNAs

A common quality control check is to measure

the ratio of a hemolysis-affected miRNA (miR-

451a, highly abundant in RBCs) to a relatively

stable miRNA (miR-23a-3p). A high ΔCq (Cq

miR-23a - Cq miR-451a) can indicate

hemolysis.[15][25] Samples with significant

hemolysis should be excluded from the analysis.
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Pre-Analytical Stage

Analytical Stage

Quantification Methods

Post-Analytical Stage

1. Blood Collection
(EDTA Plasma Preferred)

2. Plasma Separation
(Two-step centrifugation)

3. Hemolysis Assessment
(Absorbance at 414nm or
ΔCq miR-23a/miR-451a)

4. Spike-in Control Addition
(e.g., cel-miR-39)

5. RNA Extraction
(Column-based kit for biofluids)

6. Reverse Transcription
(Stem-loop specific primers)

7. Absolute Quantification

7a. RT-qPCR
(Requires Standard Curve)

7b. dPCR
(Direct Quantification)

8. Data Analysis
(Calculate copies/µL plasma)

9. Quality Control Check
(Assess spike-in recovery)
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Detailed Experimental Protocol
This protocol provides a generalized methodology for the absolute quantification of circulating

miR-122 from human plasma using RT-qPCR.

1. Plasma Preparation (Pre-Analytical)

Blood Collection: Collect whole blood into tubes containing EDTA as an anticoagulant. Avoid

heparin, as it can inhibit PCR.

Initial Centrifugation: Within 1 hour of collection, centrifuge the blood at 1,000-1,300 x g for

10 minutes at 4°C to separate plasma from blood cells.

Plasma Transfer: Carefully transfer the supernatant (plasma) to a new nuclease-free tube,

leaving approximately 0.5 cm of plasma above the buffy coat to avoid contamination.

Second Centrifugation: Centrifuge the collected plasma again at a higher speed (e.g., 10,000

x g) for 10 minutes at 4°C to remove remaining platelets and cellular debris, yielding platelet-

poor plasma (PPP).

Hemolysis Check: Assess a small aliquot for hemolysis (see Troubleshooting section).

Storage: Store plasma aliquots at -80°C until RNA extraction. Avoid repeated freeze-thaw

cycles.[5]

2. RNA Extraction (Analytical)

Thaw a 200 µL plasma aliquot on ice.[4][31]

Add 5 µL of a synthetic spike-in control (e.g., 5 nM cel-miR-39) to the plasma.[16][31]

Add 1 mL of a lysis reagent (e.g., TRIzol LS or similar) and vortex for 1 minute.[31]

Proceed with RNA extraction following the manufacturer's protocol for a column-based kit

optimized for biofluids (e.g., Qiagen miRNeasy Serum/Plasma Kit). These kits are designed

to handle small RNA species and remove inhibitors.
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Elute the RNA in 30-50 µL of nuclease-free water.[26]

3. Standard Curve Preparation

Obtain a synthetic RNA oligonucleotide with the exact sequence of mature hsa-miR-122.

Serially dilute the synthetic oligo in nuclease-free water to create a series of standards with

known concentrations (e.g., from 10⁸ copies/µL down to 10¹ copies/µL).

Process these standards through the same reverse transcription and qPCR steps as the

unknown samples.

4. Reverse Transcription (RT)

Use a miRNA-specific RT kit that employs stem-loop primers for high specificity.

In a typical 15 µL reaction, combine 5 µL of the extracted RNA with the RT master mix

containing the stem-loop RT primer for hsa-miR-122 and the primer for the spike-in control

(cel-miR-39).

Run the RT reaction according to the manufacturer's thermal cycling protocol.

5. Real-Time Quantitative PCR (qPCR)

Prepare a qPCR master mix containing a TaqMan probe and primer set specific for hsa-miR-

122. Prepare a separate reaction for the spike-in control.

Add 2-5 µL of the cDNA product to the qPCR master mix.

Run the reactions on a real-time PCR instrument using a standard protocol (e.g., 95°C for 10

min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[25]

Run all samples, standards, and NTCs in triplicate.

6. Data Analysis (Post-Analytical)

Plot the Cq values for the synthetic miR-122 standards against the logarithm of their known

concentrations to generate a standard curve.
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Use the regression equation from the standard curve to determine the concentration (copies/

µL) of miR-122 in the unknown samples based on their Cq values.

Adjust this concentration for all dilution factors and the initial plasma volume to report the

final result in copies per µL of plasma.

Analyze the Cq values for the cel-miR-39 spike-in control. Consistent Cq values across all

samples indicate uniform technical performance of the RNA extraction and RT steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. miR-122 is a Unique Molecule with Great Potential in Diagnosis, Prognosis of Liver
Disease, and Therapy Both as miRNA Mimic and Antimir - PMC [pmc.ncbi.nlm.nih.gov]

2. revvity.com [revvity.com]

3. Absolute Quantification of Plasma MicroRNA Levels in Cynomolgus Monkeys, Using
Quantitative Real-time Reverse Transcription PCR - PMC [pmc.ncbi.nlm.nih.gov]

4. Absolute Quantification of Plasma MicroRNA Levels in Cynomolgus Monkeys, Using
Quantitative Real-time Reverse Transcription PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Effects of Pre-analytic Variables on Circulating MicroRNAs in Whole Blood - PMC
[pmc.ncbi.nlm.nih.gov]

6. aacrjournals.org [aacrjournals.org]

7. The Influence of Pre-Analytical Factors on the Analysis of Circulating  MicroRNA - PMC
[pmc.ncbi.nlm.nih.gov]

8. Free Circulating miRNAs Measurement in Clinical Settings: The Still Unsolved Issue of the
Normalization - PMC [pmc.ncbi.nlm.nih.gov]

9. A comparison between quantitative PCR and droplet digital PCR technologies for
circulating microRNA quantification in human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

10. Comparison of Data Normalization Strategies for Array-Based MicroRNA Profiling
Experiments and Identification and Validation of Circulating MicroRNAs as Endogenous

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b14761203?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4439190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4439190/
https://www.revvity.com/blog/optimizing-small-rna-seq-spike-controls
https://pmc.ncbi.nlm.nih.gov/articles/PMC5912405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5912405/
https://pubmed.ncbi.nlm.nih.gov/29553521/
https://pubmed.ncbi.nlm.nih.gov/29553521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4256719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4256719/
https://aacrjournals.org/cebp/article/23/12/2643/116784/Effects-of-Preanalytic-Variables-on-Circulating
https://pmc.ncbi.nlm.nih.gov/articles/PMC6225341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6225341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7112021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7112021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4991011/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4991011/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9008777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9008777/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14761203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Controls in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

11. Haemolysis during Sample Preparation Alters microRNA Content of Plasma | PLOS One
[journals.plos.org]

12. Pre-analytical considerations for microRNA quantification in childhood leukemia research
- PMC [pmc.ncbi.nlm.nih.gov]

13. tandfonline.com [tandfonline.com]

14. Considerations and Suggestions for the Reliable Analysis of miRNA in Plasma Using
qRT-PCR [mdpi.com]

15. Haemolysis Detection in MicroRNA-Seq from Clinical Plasma Samples - PMC
[pmc.ncbi.nlm.nih.gov]

16. Video: Absolute Quantification of Plasma MicroRNA Levels in Cynomolgus Monkeys,
Using Quantitative Real-time Reverse Transcription PCR [jove.com]

17. Extraction-Free Absolute Quantification of Circulating miRNAs by Chip-Based Digital
PCR - PMC [pmc.ncbi.nlm.nih.gov]

18. aacrjournals.org [aacrjournals.org]

19. microRNA (cel-miR-39) Spike-In Kit | Norgen Biotek Corp. [norgenbiotek.com]

20. Normalization Methods for miRNA Quantitation - Ask TaqMan #40 - Behind the Bench
[thermofisher.com]

21. METHOD FOR MICRORNA ISOLATION FROM CLINICAL SERUM SAMPLES - PMC
[pmc.ncbi.nlm.nih.gov]

22. qiagen.com [qiagen.com]

23. Identification of Appropriate Endogenous Controls for Circulating miRNA Quantification in
Working Dogs under Physiological Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

24. Frontiers | Comparison of Data Normalization Strategies for Array-Based MicroRNA
Profiling Experiments and Identification and Validation of Circulating MicroRNAs as
Endogenous Controls in Hypertension [frontiersin.org]

25. Frontiers | The Impact of Hemolysis on Cell-Free microRNA Biomarkers [frontiersin.org]

26. RT-rtPCR quantification of circulating microRNAs in plasma and serum samples from
healthy domestic cats - PMC [pmc.ncbi.nlm.nih.gov]

27. gene-quantification.de [gene-quantification.de]

28. miRNA and pri-miRNA—Troubleshooting | Thermo Fisher Scientific - US
[thermofisher.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9008777/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0024145
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0024145
https://pmc.ncbi.nlm.nih.gov/articles/PMC12342214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12342214/
https://www.tandfonline.com/doi/full/10.2144/btn-2019-0065
https://www.mdpi.com/2073-4425/13/2/328
https://www.mdpi.com/2073-4425/13/2/328
https://pmc.ncbi.nlm.nih.gov/articles/PMC9317737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9317737/
https://www.jove.com/v/56850/absolute-quantification-plasma-microrna-levels-cynomolgus-monkeys
https://www.jove.com/v/56850/absolute-quantification-plasma-microrna-levels-cynomolgus-monkeys
https://pmc.ncbi.nlm.nih.gov/articles/PMC9220272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9220272/
https://aacrjournals.org/cebp/article/23/12/2638/115844/Quantification-of-Circulating-miRNAs-by-Droplet
https://norgenbiotek.com/product/microrna-cel-mir-39-spike-kit
https://www.thermofisher.com/blog/behindthebench/normalization-methods-for-mirna-quantitation-ask-taqman-40/
https://www.thermofisher.com/blog/behindthebench/normalization-methods-for-mirna-quantitation-ask-taqman-40/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3481852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3481852/
https://www.qiagen.com/in/resources/download.aspx?id=00a971e5-6dca-4223-8aaf-de7de9d3ed5f&lang=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC9951723/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9951723/
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2022.836636/full
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2022.836636/full
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2022.836636/full
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2013.00094/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8546485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8546485/
https://www.gene-quantification.de/exiqon-microrna-qpcr-guidelines.pdf
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/real-time-digital-PCR-applications-support-center/mirna-and-noncoding-rna-support/mirna-and-noncoding-rna-support-troubleshooting.html
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/real-time-digital-PCR-applications-support-center/mirna-and-noncoding-rna-support/mirna-and-noncoding-rna-support-troubleshooting.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14761203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


29. researchgate.net [researchgate.net]

30. A methodological procedure for evaluating the impact of hemolysis on circulating
microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

31. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [Technical Support Center: Absolute Quantification of
Circulating miR-122]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14761203#challenges-in-absolute-quantification-of-
circulating-mir-122]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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